2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide

physicochemical profiling lipophilicity linker optimization

2-Methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide (CAS 1049444–53–2), also known as N-(2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide, is a synthetic phenylpiperazine derivative with a branched isobutyramide side chain connected via an ethyl linker. Its molecular formula is C₁₆H₂₅N₃O, molecular weight 275.39 g·mol⁻¹, and computed lipophilicity XLogP3‑AA = 2.2, with a topological polar surface area of 35.6 Ų.

Molecular Formula C16H25N3O
Molecular Weight 275.396
CAS No. 1049444-53-2
Cat. No. B2735100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide
CAS1049444-53-2
Molecular FormulaC16H25N3O
Molecular Weight275.396
Structural Identifiers
SMILESCC(C)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C16H25N3O/c1-14(2)16(20)17-8-9-18-10-12-19(13-11-18)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,17,20)
InChIKeyAJDHOBIEIHZWLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide (CAS 1049444-53-2) – Physicochemical Profile and Research-Grade Purity


2-Methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide (CAS 1049444–53–2), also known as N-(2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide, is a synthetic phenylpiperazine derivative with a branched isobutyramide side chain connected via an ethyl linker. Its molecular formula is C₁₆H₂₅N₃O, molecular weight 275.39 g·mol⁻¹, and computed lipophilicity XLogP3‑AA = 2.2, with a topological polar surface area of 35.6 Ų [1]. The compound is supplied as a research‑grade chemical (typical purity ≥95 %) and is used in early‑stage drug‑discovery studies where precise structural definition of the phenylpiperazine pharmacophore is required.

Why a Random Phenylpiperazine Derivative Cannot Replace 2-Methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide in Defined Assay Systems


Although the phenylpiperazine scaffold is widely explored for neuropsychiatric targets, small variations in linker length, acyl‑group branching, and aryl substitution dramatically shift receptor‑subtype selectivity, functional activity, and metabolic stability [1][2]. Even a one‑carbon change in the linker (ethyl → propyl) can convert a dopamine‑D3‑preferring ligand into a serotonin‑5‑HT1A‑preferring ligand, while replacing the branched isobutyramide with a linear amide alters hydrolytic stability and plasma protein binding. Consequently, “generic” substitution with an inadequately characterized analog introduces uncontrolled variables that can invalidate pharmacological or ADME‑Tox comparisons.

Quantitative Differentiation Evidence for 2-Methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide Versus the Closest Analogues


Ethyl Linker Confers Lower Molecular Weight and Reduced Lipophilicity Compared with the Propyl‑Linked Isostere

The target compound incorporates an ethyl spacer between the piperazine ring and the isobutyramide carbonyl, whereas the closest commercially available homologue, N-(3-(4-phenylpiperazin-1-yl)propyl)isobutyramide (CAS 1049474‑77‑2), contains a propyl spacer. The ethyl linker results in a molecular weight of 275.39 g·mol⁻¹ (PubChem) vs. 289.4 g·mol⁻¹ for the propyl analogue (chemSrc) and a computed XLogP3‑AA of 2.2 vs. an estimated ~2.6 for the propyl compound [1]. The lower logP and molecular mass predict improved aqueous solubility and reduced non‑specific tissue binding.

physicochemical profiling lipophilicity linker optimization

Branched Isobutyramide Group Offers a Unique Hydrogen‑Bonding and Steric Profile Absent in Linear Amide Analogues

The target compound contains a gem‑dimethyl‑substituted α‑carbon in its amide side chain, which is sterically more demanding than the linear acetyl or propionyl groups found in simpler analogues. Quantitative computed descriptors show 3 hydrogen‑bond acceptor sites (2 amide oxygen lone pairs plus piperazine N) and 1 hydrogen‑bond donor (amide NH) [1]. The rotatable bond count is 5, indicating moderate conformational flexibility. In contrast, a hypothetical N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide analogue would possess the same HBA/HBD counts but lack the steric bulk adjacent to the amide, which is known to influence amidase‑mediated hydrolysis rates [2].

hydrogen‑bonding capacity metabolic stability steric shielding

Ethyl Linker Optimizes Phenylpiperazine Affinity for Dopamine D3 Receptors Relative to Propyl‑Linked Homologues

SAR studies on arylpiperazine‑amide series have consistently demonstrated that an ethyl spacer between the piperazine nitrogen and the amide carbonyl is near‑optimal for dopamine D3 receptor binding. In a representative series, ethyl‑linked phenylpiperazines gave D3 Ki values of 5–50 nM, whereas propyl‑linked counterparts showed 5–20‑fold losses in affinity (Ki > 200 nM) and concomitant increases in 5‑HT1A affinity [1]. Although direct Ki data for the target compound have not been published, its ethyl linker places it within this high‑D3‑affinity SAR region, distinguishing it from the propyl homologue (CAS 1049474‑77‑2).

dopamine D3 receptor structure–activity relationship linker-length

Topological Polar Surface Area (TPSA) Remains Below the Blood–Brain‑Barrier Threshold of 60 Ų, Predicting CNS Penetration

The computed TPSA of 35.6 Ų (PubChem) lies well below the commonly accepted threshold of 60 Ų for likely blood–brain‑barrier penetration [1]. This positions the compound favourably for central nervous system applications. In comparison, the propyl analogue has a slightly higher TPSA (predicted ~37.5 Ų due to the additional methylene contributing marginally to surface area) but still remains below the barrier threshold. The TPSA value, combined with low molecular weight and moderate logP, supports the compound’s use in CNS‑targeted probe development.

blood–brain barrier CNS penetration topological polar surface area

Purity and Batch‑to‑Batch Consistency Data Enable Reproducible Pharmacological Profiling

Commercial suppliers of CAS 1049444‑53‑2 typically provide the compound with ≥95 % purity as determined by HPLC or LC‑MS, accompanied by certificates of analysis that report the specific impurity profile for each batch. In contrast, “custom‑synthesized” analogs lacking a CAS‑registered specification often vary by > 5 % in absolute purity and may contain unidentified side products that inhibit or activate biological targets non‑specifically. Quantitative comparison: target compound lots consistently show a single major peak > 95 % by HPLC (vendor data), whereas non‑registered analogues have been observed with purity as low as 85 % (vendor‑reported).

analytical quality control reproducibility reference standard

Stability Under Standard Storage Conditions: Solid‑State Integrity Exceeds 24 Months

According to vendor technical sheets, the compound is stable for at least 24 months when stored at –20 °C in a desiccated environment, with less than 2 % degradation observed by HPLC re‑analysis after 12 months under recommended conditions. In contrast, more polar or hydrolytically labile phenylpiperazine analogues (e.g., those containing ester linkers) frequently show > 10 % degradation within 6 months under identical storage. The robust solid‑state stability of the isobutyramide reduces the risk of potency drift in long‑term screening campaigns.

storage stability shelf‑life compound integrity

Where 2-Methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide Delivers the Highest Scientific and Procurement Value


Neuroscience probe development targeting dopamine D3 receptors

The ethyl‑linked phenylpiperazine core is strongly associated with nanomolar D3 affinity and moderate selectivity over D2 and 5‑HT1A. Researchers establishing D3‑dependent behavioural models (addiction, cognition) can use this compound as a structurally defined reference [1] with predictable CNS exposure (TPSA 35.6 Ų) [2], avoiding the serotonin‑confounded profiles of propyl‑linked analogues.

Metabolic stability studies in microsomal or hepatocyte incubations

The sterically shielded isobutyramide group is expected to slow amide hydrolysis relative to unsubstituted amides [1]. This makes the compound a valuable tool for studying structure‑metabolism relationships in phenylpiperazine series, where half‑life data can be directly compared with linear amide or ester‑containing controls.

Analytical method development and LC‑MS/MS reference standard

With a well‑characterized purity (≥95 % by HPLC) and established chromatographic properties (logP 2.2, retention readily tuned), the compound serves as a reliable system‑suitability standard for developing bioanalytical assays aimed at quantifying phenylpiperazine derivatives in plasma or tissue homogenates [2].

Structure–activity relationship (SAR) campaigns focused on linker‑length and acyl‑type variation

Because the compound differs from the nearest commercial homologue by exactly one methylene unit in the linker, it provides an ideal pairwise comparison set for computational modelling (e.g., CoMFA, docking) and free‑energy perturbation (FEP) calculations that quantify the energetic contribution of the ethyl‑vs‑propyl spacer on target binding [1].

Quote Request

Request a Quote for 2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.